4-Hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with the molecular formula C₁₃H₁₇N₃O₃ and a molecular weight of 263.3 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves multiple steps, typically starting with the formation of the pyridine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the morpholinomethyl group.
1,4-Dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the hydroxy group.
6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Has a carboxamide group instead of a carbonitrile group.
These comparisons highlight the unique structural features and potential functional differences of 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile |
InChI |
InChI=1S/C14H18N2O3/c1-9-11(7-15)13(17)10(2)14(18)12(9)8-16-3-5-19-6-4-16/h10,18H,3-6,8H2,1-2H3 |
InChI Key |
MLQAQWXKPZOYND-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=C(C1=O)C#N)C)CN2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.